molecular formula C31H30N4O8S B3018444 2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide CAS No. 688059-55-4

2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide

Cat. No.: B3018444
CAS No.: 688059-55-4
M. Wt: 618.66
InChI Key: QUIXDOUABOJVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a benzo[d][1,3]dioxol-5-ylmethyl group, a quinazolinone ring, and a thioamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group would likely contribute to the compound’s aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzo[d][1,3]dioxol-5-ylmethyl group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Quinazoline derivatives, such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolines, have been synthesized from anthranilamide through reactions with isocyanates, revealing versatile synthetic routes and structural diversity within this chemical class (Chern et al., 1988).

Antimicrobial Activity

  • Some quinoline derivatives containing an azole nucleus have been prepared and evaluated for their antimicrobial activity, indicating the potential of quinazoline and related compounds in developing new antimicrobial agents (Özyanik et al., 2012).

Pharmacological Potential

  • Novel nonpeptide antagonists for the formyl peptide receptor-like 1 (FPRL1) have been developed, showcasing the pharmacological utility of quinazolinone derivatives in modulating chemoattractant receptors, with implications in inflammation and immune response studies (Zhou et al., 2007).

Antitubercular Agents

  • Studies on substituted benzo[h]quinazolines and related structures have highlighted their potential as anti-tubercular agents, with some derivatives showing significant activity against Mycobacterium tuberculosis, thus contributing to the search for new therapeutic options for tuberculosis (Maurya et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications .

Properties

IUPAC Name

2-[[7-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O8S/c1-3-27(29(37)33-20-6-4-5-7-22(20)39-2)44-31-34-21-14-26-25(42-17-43-26)13-19(21)30(38)35(31)11-10-28(36)32-15-18-8-9-23-24(12-18)41-16-40-23/h4-9,12-14,27H,3,10-11,15-17H2,1-2H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIXDOUABOJVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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